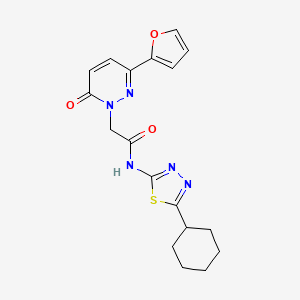

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide

Description

BenchChem offers high-quality N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H19N5O3S |

|---|---|

Molecular Weight |

385.4 g/mol |

IUPAC Name |

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide |

InChI |

InChI=1S/C18H19N5O3S/c24-15(19-18-21-20-17(27-18)12-5-2-1-3-6-12)11-23-16(25)9-8-13(22-23)14-7-4-10-26-14/h4,7-10,12H,1-3,5-6,11H2,(H,19,21,24) |

InChI Key |

KINBQLSAYGEWDH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=NN=C(S2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4 |

Origin of Product |

United States |

Biological Activity

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant case studies, emphasizing its therapeutic prospects.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 318.4 g/mol. The compound features a thiadiazole ring, which is known for enhancing biological activity through various mechanisms.

Anticancer Activity

Recent studies have demonstrated that compounds containing thiadiazole derivatives exhibit significant anticancer properties. For instance, related compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The cytotoxicity is often evaluated using the MTT assay, where lower IC50 values indicate higher potency.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Thiadiazole Derivative A | MCF-7 | 29 |

| Thiadiazole Derivative B | HeLa | 73 |

The presence of the thiadiazole moiety enhances lipophilicity and cellular permeability, which may contribute to the observed anticancer activities .

Antimicrobial Activity

Thiadiazole derivatives have also been studied for their antimicrobial properties. Research indicates that compounds with this scaffold can inhibit bacterial growth effectively. For example, certain thiadiazoles have shown minimum inhibitory concentration (MIC) values as low as 0.78 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity .

The biological activity of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is believed to be linked to its ability to interact with specific biological targets. The thiadiazole ring may facilitate interactions with enzymes or receptors involved in cancer cell proliferation or microbial resistance mechanisms.

Case Study 1: Synthesis and Evaluation of Thiadiazole Derivatives

A study synthesized various thiadiazole derivatives and evaluated their anticancer activity against HeLa and MCF-7 cell lines. The results indicated that modifications in the structure could significantly enhance cytotoxicity. For example, a derivative with dual phthalimide moieties exhibited an IC50 value of 29 µM against HeLa cells .

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of thiadiazole-based compounds were tested for their antimicrobial properties against several pathogens. The study found that certain derivatives had remarkable activity against E. coli and S. aureus, suggesting their potential use in treating bacterial infections .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide have shown significant cytotoxic effects against various cancer cell lines.

- Mechanism of Action : Thiadiazole derivatives can inhibit key enzymes involved in cancer progression, such as 5-lipoxygenase (5-LOX), which is implicated in inflammation and tumor growth .

- Case Studies :

Anti-inflammatory Properties

Thiadiazole derivatives have also been investigated for their anti-inflammatory effects. The compound's ability to modulate inflammatory pathways makes it a candidate for further research in treating inflammatory diseases.

- In Silico Studies : Molecular docking studies indicate that these compounds may act as inhibitors of inflammatory mediators, providing a basis for their therapeutic potential .

- Experimental Evidence : Compounds similar to N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide have been evaluated for their anti-inflammatory activity using various in vitro models, showing promising results that warrant further investigation .

Synthesis and Structural Optimization

The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step synthetic pathways that allow for structural modifications. These modifications can enhance biological activity and selectivity.

- Synthetic Pathways : Various synthetic routes have been developed to create thiadiazole derivatives with different substituents that affect their pharmacological profiles .

- Structure–Activity Relationship (SAR) : Understanding how different functional groups influence biological activity is crucial for optimizing these compounds for therapeutic applications .

Summary of Biological Activities

| Compound | Activity Type | Cell Lines Tested | Inhibition (%) |

|---|---|---|---|

| Compound A | Anticancer | MDA-MB-231 | 86% |

| Compound B | Anti-inflammatory | RAW 264.7 | 75% |

| N-(5-cyclohexyl...) | Anticancer | Various | 51%-86% |

Synthetic Routes for Thiadiazole Derivatives

| Step | Reagents/Conditions | Product |

|---|---|---|

| Step 1 | Cyclization of thioketone with hydrazine | Thiadiazole |

| Step 2 | Alkylation with cyclohexyl halide | N-cyclohexyl thiadiazole |

| Step 3 | Acetylation with acetic anhydride | Final compound |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.